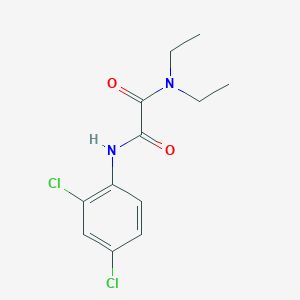![molecular formula C24H30N4O5 B4069795 4-{5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4069795.png)
4-{5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine
説明
4-{5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine, also known as L-745,870, is a potent and selective antagonist of the dopamine D4 receptor. The dopamine D4 receptor is a G protein-coupled receptor that is primarily found in the prefrontal cortex and limbic system of the brain. The receptor has been implicated in a variety of neuropsychiatric disorders, including schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD). L-745,870 has been studied extensively in preclinical and clinical settings for its potential therapeutic applications.
作用機序
4-{5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine acts as a selective antagonist of the dopamine D4 receptor, blocking the binding of dopamine to the receptor and preventing downstream signaling. The dopamine D4 receptor has been implicated in the regulation of dopamine release and the modulation of neuronal activity in the prefrontal cortex and limbic system. By blocking the receptor, 4-{5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine may modulate these processes and improve cognitive function and reduce impulsivity.
Biochemical and Physiological Effects
4-{5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine has been shown to have a number of biochemical and physiological effects, including reducing dopamine release in the prefrontal cortex and limbic system, improving cognitive function, and reducing impulsivity. The drug has also been shown to have anxiolytic effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of anxiety disorders.
実験室実験の利点と制限
One advantage of using 4-{5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine in lab experiments is its high selectivity for the dopamine D4 receptor, which allows for the precise manipulation of this receptor without affecting other dopamine receptors. However, one limitation of the drug is its relatively short half-life and rapid clearance from the body, which may make it difficult to achieve sustained therapeutic effects in clinical settings.
将来の方向性
There are several potential future directions for research on 4-{5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine and the dopamine D4 receptor. One area of interest is the development of more selective and potent antagonists of the dopamine D4 receptor, which may have improved therapeutic efficacy and fewer side effects. Another area of interest is the investigation of the role of the dopamine D4 receptor in other neuropsychiatric disorders, such as depression and addiction. Finally, there is a need for clinical trials to investigate the safety and efficacy of 4-{5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine in human patients with neuropsychiatric disorders.
科学的研究の応用
4-{5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine has been used extensively in preclinical and clinical studies to investigate the role of the dopamine D4 receptor in neuropsychiatric disorders. In animal models, 4-{5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine has been shown to improve cognitive function and reduce impulsivity, suggesting that the dopamine D4 receptor may be a potential target for the treatment of ADHD and other disorders characterized by cognitive deficits and impulsivity.
特性
IUPAC Name |
[4-(3-morpholin-4-yl-4-nitrophenyl)piperazin-1-yl]-(3-propan-2-yloxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O5/c1-18(2)33-21-5-3-4-19(16-21)24(29)27-10-8-25(9-11-27)20-6-7-22(28(30)31)23(17-20)26-12-14-32-15-13-26/h3-7,16-18H,8-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEZKJQRJMUPKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[3-(Morpholin-4-yl)-4-nitrophenyl]piperazin-1-yl}[3-(propan-2-yloxy)phenyl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidine-2-carboxamide](/img/structure/B4069721.png)
![1-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2,6-dimethylpiperidine](/img/structure/B4069729.png)
![N-isobutyl-2-{[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4069736.png)
![2-({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4069746.png)
![15-oxo-6,21-dioxa-14-azahexacyclo[16.2.1.0~1,16~.0~2,14~.0~3,7~.0~8,13~]henicosa-8,10,12,19-tetraene-17-carboxylic acid](/img/structure/B4069748.png)
![2-[({3-methyl-4-[(phenylacetyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4069758.png)
![2-{[2-(benzylthio)propanoyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4069766.png)
![1-(4-isopropylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4069767.png)
![N-(3-methoxyphenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B4069778.png)

![{2-[3-(ethoxycarbonyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-4-quinolinyl]phenoxy}acetic acid](/img/structure/B4069789.png)

![2-{[2-(benzylthio)propanoyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4069807.png)
![N-allyl-2-{[N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4069814.png)